1,4-Dibromo-2,5-difluoro-3,6-dimethoxybenzene
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Overview
Description
1,4-Dibromo-2,5-difluoro-3,6-dimethoxybenzene is an organic compound with the molecular formula C8H6Br2F2O2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups
Preparation Methods
The synthesis of 1,4-dibromo-2,5-difluoro-3,6-dimethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a dimethoxybenzene precursor. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as nitration or sulfonation to introduce the desired substituents .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Dibromo-2,5-difluoro-3,6-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of hydroxyl groups.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents for functional group transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dibromo-2,5-difluoro-3,6-dimethoxybenzene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-difluoro-3,6-dimethoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
1,4-Dibromo-2,5-difluoro-3,6-dimethoxybenzene can be compared with other similar compounds, such as:
1,4-Dibromo-2,5-difluorobenzene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,4-Difluoro-2,5-dimethoxybenzene: Lacks the bromine atoms, which affects its reactivity in coupling reactions.
The uniqueness of this compound lies in its combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C8H6Br2F2O2 |
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Molecular Weight |
331.94 g/mol |
IUPAC Name |
1,4-dibromo-2,5-difluoro-3,6-dimethoxybenzene |
InChI |
InChI=1S/C8H6Br2F2O2/c1-13-7-3(9)6(12)8(14-2)4(10)5(7)11/h1-2H3 |
InChI Key |
CPUMUSLJJPYEMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1Br)F)OC)Br)F |
Origin of Product |
United States |
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